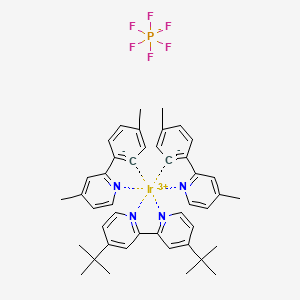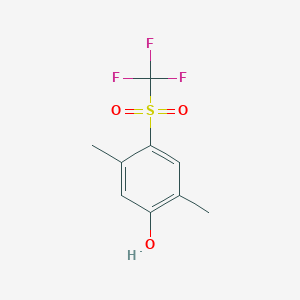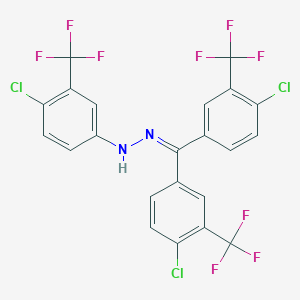
4,7-Dibromo-1,10-phenanthroline hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-1,10-phenanthroline hydrate is an organic compound with the molecular formula C12H6Br2N2·H2O. It is a derivative of 1,10-phenanthroline, a well-known heterocyclic compound. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions of the phenanthroline ring system, along with a water molecule of hydration. It appears as a white to yellow crystalline solid and is soluble in organic solvents such as ether and alcohol but insoluble in water .
Wirkmechanismus
Target of Action
This compound is a derivative of phenanthroline, which is known to interact with various metal ions in biological systems . .
Mode of Action
Phenanthroline derivatives are often used as ligands in coordination chemistry, forming complexes with metal ions . The bromine substitutions at the 4 and 7 positions of the phenanthroline ring may influence the compound’s binding affinity and selectivity for certain metal ions.
Biochemical Pathways
As a derivative of phenanthroline, it may interact with metal ions involved in various biochemical processes . .
Result of Action
Given its potential to form complexes with metal ions, it may influence processes that depend on these ions . .
Action Environment
Factors such as pH, temperature, and the presence of other ions could potentially affect its activity .
Vorbereitungsmethoden
4,7-Dibromo-1,10-phenanthroline hydrate can be synthesized through a transhalogenation reaction. The process involves the reaction of 1,10-phenanthroline with a brominating agent such as bromine or iron(III) bromide in an organic solvent. The reaction proceeds under mild conditions and does not require expensive catalysts or toxic solvents . The general reaction scheme is as follows:
Transhalogenation Reaction:
Analyse Chemischer Reaktionen
4,7-Dibromo-1,10-phenanthroline hydrate undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. Some common reactions include:
-
Substitution Reactions
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Mild temperatures
- Products: Substituted phenanthroline derivatives
-
Oxidation Reactions
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Oxidized phenanthroline derivatives
-
Reduction Reactions
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Mild temperatures
- Products: Reduced phenanthroline derivatives
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-1,10-phenanthroline hydrate has a wide range of applications in scientific research, including:
-
Chemistry
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells.
-
Biology
- Acts as a chelating agent for metal ions in biological studies.
- Utilized in the study of enzyme inhibition and metal ion transport.
-
Medicine
- Investigated for its potential use in anticancer and antimicrobial therapies.
- Studied for its role in the development of diagnostic agents.
-
Industry
- Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Employed in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
4,7-Dibromo-1,10-phenanthroline hydrate can be compared with other halogenated phenanthroline derivatives, such as:
-
4,7-Dichloro-1,10-phenanthroline
- Similar structure with chlorine atoms instead of bromine.
- Less reactive in substitution reactions compared to the bromo derivative.
-
4,7-Dimethoxy-1,10-phenanthroline
- Contains methoxy groups instead of halogens.
- Used as a ligand in organic synthesis and catalysis.
-
4,7-Dibromo-1,10-phenanthroline
- Anhydrous form without the water molecule of hydration.
- Similar reactivity and applications as the hydrate form.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms and its ability to form stable metal complexes, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
4,7-dibromo-1,10-phenanthroline;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2.H2O/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11;/h1-6H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKMRYQADKGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)Br)Br.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)
![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)




![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)
![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)




